Pyrazino[2,3-b]phenazine, 2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenylpyrazino[2,3-b]phenazine is a heterocyclic compound with a complex structure that includes both pyrazine and phenazine rings.
Preparation Methods
The synthesis of 2,3-diphenylpyrazino[2,3-b]phenazine can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with diphenylamines, followed by oxidative cyclization . Another method includes the Pd-catalyzed N-arylation of pyrazine derivatives . Industrial production methods often involve multicomponent reactions that provide high yields and purity .
Chemical Reactions Analysis
2,3-Diphenylpyrazino[2,3-b]phenazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has shown promise as an antimicrobial and antitumor agent . In medicine, it is being investigated for its potential use in drug development . Industrial applications include its use in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 2,3-diphenylpyrazino[2,3-b]phenazine involves its interaction with various molecular targets and pathways. It is known to bind to specific enzymes and receptors, thereby modulating their activity . This compound can also induce oxidative stress in cells, leading to cell death in certain types of cancer cells .
Comparison with Similar Compounds
2,3-Diphenylpyrazino[2,3-b]phenazine can be compared with other similar compounds such as pyrazine and phenazine derivatives . While these compounds share some structural similarities, 2,3-diphenylpyrazino[2,3-b]phenazine is unique due to its specific arrangement of phenyl groups and its enhanced biological activity . Other similar compounds include dipyrido[3,2-a:2′,3′-c]phenazine and diphenylquinoxaline .
Properties
CAS No. |
125309-56-0 |
---|---|
Molecular Formula |
C26H16N4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2,3-diphenylpyrazino[2,3-b]phenazine |
InChI |
InChI=1S/C26H16N4/c1-3-9-17(10-4-1)25-26(18-11-5-2-6-12-18)30-24-16-22-21(15-23(24)29-25)27-19-13-7-8-14-20(19)28-22/h1-16H |
InChI Key |
FKNLNXDWUUXWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5N=C4C=C3N=C2C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.